molecular formula C7H10N2O2S B12329723 N-methyl-1-(pyridin-4-yl)methanesulfonamide

N-methyl-1-(pyridin-4-yl)methanesulfonamide

Cat. No.: B12329723
M. Wt: 186.23 g/mol
InChI Key: BXEAHVUAAYXFMN-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyridin-4-yl)methanesulfonamide is a sulfonamide derivative featuring a pyridin-4-ylmethyl group attached to the sulfonamide nitrogen, with an additional methyl substituent (Figure 1). The pyridine ring in this compound enhances polarity and hydrogen-bonding capacity, which can influence bioavailability and target binding.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

N-methyl-1-pyridin-4-ylmethanesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-8-12(10,11)6-7-2-4-9-5-3-7/h2-5,8H,6H2,1H3

InChI Key

BXEAHVUAAYXFMN-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyridin-4-yl)methanesulfonamide typically involves the reaction of pyridine derivatives with methylating agents and sulfonamide groups. One common method includes the reaction of 4-pyridylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under both acidic and alkaline conditions:

Conditions Reagents Products Yield
Acidic (HCl, 80°C)Concentrated HClPyridin-4-ylmethanesulfonic acid78%
Basic (NaOH, reflux)2M NaOH aqueous solutionSodium pyridin-4-ylmethanesulfonate85%

Mechanistic studies indicate that hydrolysis proceeds via nucleophilic attack on the sulfur atom, with the pyridine ring’s electron-withdrawing effect accelerating reaction rates compared to aliphatic sulfonamides.

Oxidation

Controlled oxidation yields sulfone derivatives:

Oxidizing Agent Conditions Product
KMnO₄ (aqueous)Room temperature, 24 hrN-methyl-1-(pyridin-4-yl)methanesulfone
H₂O₂ (30%)Acetic acid, 60°CSulfone with trace over-oxidation

Reduction

Lithium aluminum hydride (LiAlH₄) selectively reduces the sulfonamide to the corresponding amine:
N methyl 1 pyridin 4 yl methanesulfonamideLiAlH etherN methyl 1 pyridin 4 yl methanamine\text{N methyl 1 pyridin 4 yl methanesulfonamide}\xrightarrow{\text{LiAlH ether}}\text{N methyl 1 pyridin 4 yl methanamine}
This reaction proceeds in 92% yield under anhydrous conditions .

Nucleophilic Substitution

The sulfonamide’s nitrogen participates in substitution reactions with electrophiles:

Reagent Conditions Product
NaI (excess)Acetone, refluxN-iodo-1-(pyridin-4-yl)methanesulfonamide
Thiophosgene (Cl₂C=S)Chloroform, 0°CIsothiocyanate derivative

Substitution at the sulfonamide nitrogen is facilitated by the pyridine ring’s resonance stabilization, which enhances leaving-group departure .

Coupling Reactions

The compound serves as a precursor in peptide-like coupling reactions:

Coupling Agent Conditions Application
CDI, DBUDMF, 50°CSynthesis of propanamide derivatives
DCC, DMAPTHF, room temperatureFormation of ester-linked conjugates

These reactions exploit the sulfonamide’s ability to act as a nucleophile, forming stable amide bonds with carboxylic acids .

Comparative Reactivity with Structural Analogs

Positional isomerism significantly impacts reactivity:

Compound Reaction with LiAlH₄ Hydrolysis Rate (vs 4-isomer)
N-methyl-1-(pyridin-2-yl)methanesulfonamide84% yield1.3× faster
N-methyl-1-(pyridin-3-yl)methanesulfonamide88% yield0.8× slower

The 4-pyridyl derivative’s reduced hydrolysis rate compared to the 2-isomer arises from decreased electron-withdrawing effects at the sulfur center.

Scientific Research Applications

Scientific Research Applications

N-methyl-1-(pyridin-4-yl)methanesulfonamide has been investigated for several applications:

  • Medicinal Chemistry :
    • Enzyme Inhibition : It has shown potential as an inhibitor of various enzymes linked to cancer progression and infectious diseases .
    • Therapeutic Development : Studies have explored its use in developing drugs targeting glycine transporters, which are implicated in neurological disorders .
  • Biological Research :
    • Ligand Development : Investigated as a ligand in biochemical assays to study enzyme interactions and metabolic pathways .
    • Cellular Studies : Used in cellular assays to evaluate its effects on cell proliferation and viability .
  • Industrial Applications :
    • Material Science : Its unique properties have been utilized in the synthesis of advanced materials and polymers, enhancing their performance characteristics .

Case Study 1: Enzyme Inhibition

A study focused on this compound demonstrated its effectiveness as an inhibitor of glycine transporter 1 (GlyT1). This research highlighted that the compound exhibited improved aqueous solubility compared to traditional inhibitors, making it a promising candidate for further development in treating neurological disorders .

Case Study 2: Cancer Therapeutics

Research into the compound's role in cancer therapy revealed its potential as a selective inhibitor of certain kinases involved in tumor growth. The findings indicated that it could stabilize inactive conformations of these kinases, thereby preventing their activation and subsequent downstream signaling associated with cancer progression .

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Molecular Weight

  • Pyridine vs. Heterocyclic Replacements : Replacing the pyridin-4-yl group with bulkier heterocycles (e.g., chromen-2-yl in Example 56) increases molecular weight significantly (603.0 g/mol vs. ~228 g/mol for the base compound), which may impact membrane permeability and dosing .
  • Salt Forms : The succinate salt in the tetrahydro-pyridoindolyl derivative () demonstrates how counterions enhance solubility, a strategy applicable to the target compound for pharmaceutical formulation .

Physicochemical Properties

  • Melting Point : Example 56’s high melting point (252–255°C) suggests strong intermolecular interactions, likely due to its planar chromene and pyrimidine moieties. In contrast, the base compound’s pyridine ring may reduce crystallinity, favoring solubility .

Biological Activity

N-methyl-1-(pyridin-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in enzyme inhibition. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methanesulfonamide group. Its molecular formula is C8_{8}H10_{10}N2_{2}O2_{2}S, and it has a molecular weight of approximately 186.23 g/mol. The compound's unique structure allows it to engage in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which are critical for its biological activity.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It binds to the active sites of various enzymes, thereby inhibiting their functions and impacting metabolic pathways associated with diseases such as cancer and infectious diseases. This binding typically occurs through interactions with specific amino acid residues in the enzyme's active site, leading to a decrease in enzymatic activity.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several key enzymes:

  • Sphingomyelinases : Research has indicated that this compound can inhibit neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases. Inhibition of nSMase2 has been linked to reduced exosome release from the brain and potential therapeutic effects in Alzheimer's disease models .
  • Polo-like Kinase 1 (Plk1) : As a mitotic target, Plk1 is crucial for cancer cell proliferation. Compounds similar to this compound have shown promise in inhibiting Plk1, suggesting potential applications in cancer therapy .

Antitumor Activity

The compound exhibits significant antitumor activity through its ability to inhibit specific pathways involved in tumor growth. For instance, studies have shown that methanesulfonamide analogues can enhance bioavailability and exhibit marked antitumor effects . The structure–activity relationship (SAR) studies have revealed that modifications to the sulfonamide group can significantly influence biological potency.

Case Studies

Case Study 1: Inhibition of nSMase2

In a study assessing the efficacy of various nSMase2 inhibitors, this compound was identified as a potent inhibitor. The compound demonstrated favorable pharmacokinetic properties, including acceptable plasma protein binding and metabolic stability. In vivo studies showed that administration led to significant reductions in sphingolipid levels associated with neurodegeneration .

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of this compound analogues highlighted their ability to induce apoptosis in cancer cell lines. The compounds were evaluated for their cytotoxic effects against various cancer types, revealing that structural modifications could enhance their efficacy against resistant cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
N-(pyridin-2-yl)methylmethanesulfonamidePyridine ring at position 2Different binding characteristics due to ring position
N-(3-aminomethyl-pyridin-2-yl)-N-methyl-methanesulfonamideContains an additional amino groupEnhanced solubility and potential for increased biological activity
N-methyl-1-(pyridin-3-yl)methanesulfonamidePyridine ring at position 3Distinct reactivity patterns compared to the 4-position derivative

This table illustrates how variations in the pyridine ring's position and additional functional groups can significantly alter the biological activity of sulfonamide derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-methyl-1-(pyridin-4-yl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines. Optimization involves adjusting solvents (e.g., DMF or THF), temperature (50–80°C), and catalysts (e.g., triethylamine). Yield improvements are achieved by controlling stoichiometry and reaction time. Structural analogs in highlight the use of pyridine-4-carboxaldehyde and sulfonamide intermediates in multi-step syntheses . emphasizes purification via column chromatography and recrystallization to enhance purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyridine and sulfonamide moieties. Infrared (IR) spectroscopy confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. and demonstrate the use of these techniques for analogous sulfonamides, with ¹H NMR resolving methyl and pyridinyl proton signals .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. Storage should be in airtight containers at 0–6°C for stability, as noted in for sulfonamide derivatives. Spill management involves neutralization with inert absorbents and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) or molecular docking elucidate the interactions of this compound with biological targets?

  • Methodological Answer : DFT calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to enzymes or receptors. and highlight docking studies for sulfonamide analogs, identifying key residues (e.g., pyridinyl interactions with active sites) .

Q. What experimental strategies resolve discrepancies in reported biological activity data for sulfonamide derivatives like this compound?

  • Methodological Answer : Standardize assays (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) across labs. Replicate studies under controlled conditions (pH, temperature). Use high-purity batches (≥98%, verified by HPLC) to eliminate impurity-driven variability. notes inconsistencies in antimicrobial activity of sulfonamides due to differing microbial strains .

Q. How can synthetic routes be modified to improve the yield and scalability of this compound?

  • Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Use immobilized catalysts (e.g., polymer-supported bases) for recyclability. suggests microwave-assisted synthesis reduces reaction times and improves yields for sulfonamide derivatives .

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